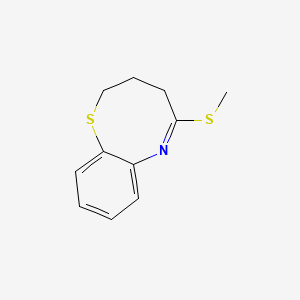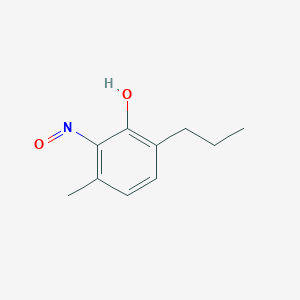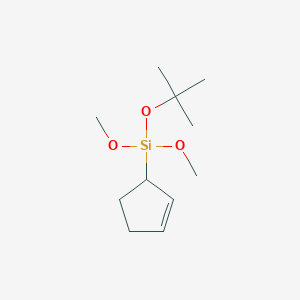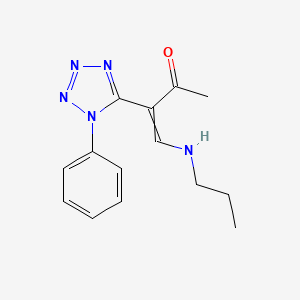
(5E)-5-(Methylsulfanyl)-3,4-dihydro-2H-1,6-benzothiazocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-(Methylsulfanyl)-3,4-dihydro-2H-1,6-benzothiazocine is a heterocyclic compound that features a benzothiazocine core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(Methylsulfanyl)-3,4-dihydro-2H-1,6-benzothiazocine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds in the presence of a base. The reaction conditions often require heating and the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-5-(Methylsulfanyl)-3,4-dihydro-2H-1,6-benzothiazocine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazocine ring or the methylsulfanyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thiazocine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazocine derivatives.
Substitution: Halogenated, alkylated, or other substituted derivatives of the original compound.
Applications De Recherche Scientifique
(5E)-5-(Methylsulfanyl)-3,4-dihydro-2H-1,6-benzothiazocine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (5E)-5-(Methylsulfanyl)-3,4-dihydro-2H-1,6-benzothiazocine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylsulfanyl-benzothiazole
- 3,4-Dihydro-2H-1,6-benzothiazocine
- 5-Methylsulfanyl-1,2,3,4-tetrahydroquinoline
Uniqueness
(5E)-5-(Methylsulfanyl)-3,4-dihydro-2H-1,6-benzothiazocine is unique due to its specific substitution pattern and the presence of the methylsulfanyl group. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
130110-32-6 |
|---|---|
Formule moléculaire |
C11H13NS2 |
Poids moléculaire |
223.4 g/mol |
Nom IUPAC |
5-methylsulfanyl-3,4-dihydro-2H-1,6-benzothiazocine |
InChI |
InChI=1S/C11H13NS2/c1-13-11-7-4-8-14-10-6-3-2-5-9(10)12-11/h2-3,5-6H,4,7-8H2,1H3 |
Clé InChI |
NWIGGRPTQYILDY-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=CC=CC=C2SCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2,5-bis(octyloxy)phenyl]-3-phenyl-](/img/structure/B14275818.png)

![1,1'-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14275822.png)

![Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate](/img/structure/B14275835.png)



![S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate](/img/structure/B14275861.png)
![1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]-](/img/structure/B14275868.png)

